Bis(phenylthio)methane

説明

Significance as a Versatile Synthetic Reagent

Bis(phenylthio)methane stands out as a highly versatile reagent in the arsenal (B13267) of synthetic organic chemists. fishersci.at Its utility stems from its role as a masked carbonyl group, specifically as a formaldehyde (B43269) equivalent, and its ability to undergo umpolung, or the reversal of polarity. wikipedia.orgorganic-chemistry.org This unique reactivity allows for the formation of carbon-carbon bonds in ways that are not achievable with traditional carbonyl chemistry. organic-chemistry.org Furthermore, it serves as a valuable precursor for the synthesis of vinyl sulfides and various coordination complexes. sigmaaldrich.com Its applications extend to the synthesis of complex molecules, including natural products. mdpi.com

Evolution of Research Perspectives on Dithioacetals

The study of dithioacetals, the class of compounds to which this compound belongs, has undergone a significant evolution. wikipedia.org Initially valued primarily as protecting groups for aldehydes and ketones due to their stability under both acidic and basic conditions, the perspective on dithioacetals has broadened considerably. wikipedia.orgresearchgate.net The groundbreaking work on the deprotonation of dithioacetals, such as 1,3-dithianes, revealed their capacity to act as nucleophiles, a concept known as umpolung. wikipedia.orgorganic-chemistry.org This discovery of acyl anion equivalents transformed dithioacetals from mere protecting groups into powerful tools for C-C bond formation. wikipedia.orgorganic-chemistry.org Current research continues to explore the diverse reactivity of dithioacetals in areas such as dynamic covalent chemistry and the synthesis of novel polymeric materials. researchgate.net

Scope of Contemporary Academic Investigations

Modern academic research on this compound and related dithioacetals is vibrant and multifaceted. Investigations are focused on several key areas, including:

Development of Novel Synthetic Methodologies: Researchers are continuously seeking more efficient and environmentally benign methods for the synthesis of dithioacetals and their derivatives. researchgate.net

Coordination Chemistry: The ability of this compound to act as a dithioether ligand is being exploited in the synthesis of novel coordination polymers with interesting structural and photoluminescent properties. acs.org For instance, it reacts with copper(I) halides to form one-dimensional coordination polymers. acs.org

Catalysis: There is growing interest in the application of metal complexes derived from dithioacetal-based ligands in catalysis. researchgate.net

Natural Product Synthesis: this compound continues to be a valuable tool in the total synthesis of complex natural products, such as (-)-rasfonin (B1678817) and tetrodotoxin. mdpi.comsigmaaldrich.com

Medicinal Chemistry: The structural motifs derived from this compound are being explored for their potential biological activities. tandfonline.commdpi.com

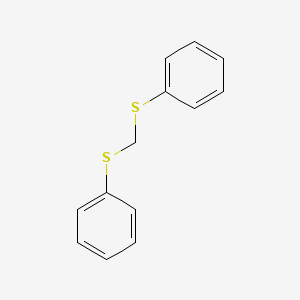

Structure

2D Structure

3D Structure

特性

IUPAC Name |

phenylsulfanylmethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUPZVIALZHGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCSC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189083 | |

| Record name | (Methylenebis(thio))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3561-67-9 | |

| Record name | 1,1′-[Methylenebis(thio)]bis[benzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3561-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(phenylthio)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003561679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3561-67-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Methylenebis(thio))bisbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [methylenebis(thio)]bisbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(phenylthio)methane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EEZ74862L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategic Preparations of Bis Phenylthio Methane and Its Derivatives

Established Laboratory-Scale Synthetic Routes

Traditional methods for synthesizing bis(phenylthio)methane in a laboratory setting primarily rely on nucleophilic substitution reactions and reactions involving methane (B114726) precursors.

Nucleophilic Substitution Reactions with Thiophenol Derivatives

A common and well-established method for the synthesis of this compound involves the reaction of a thiophenol derivative with a suitable methylene (B1212753) source, typically a dihalomethane such as dichloromethane (B109758). orgsyn.orgnih.gov In this nucleophilic substitution reaction, the thiolate anion, generated by deprotonating thiophenol with a base, acts as a nucleophile and displaces the halide ions from the dichloromethane.

The reaction is often carried out in the presence of a base to facilitate the formation of the more nucleophilic thiolate. A detailed procedure described in Organic Syntheses involves the reaction of thiophenol with dichloromethane in the presence of a base, resulting in the formation of this compound. orgsyn.org This method has been shown to be effective, with reported yields ranging from 56-65%. orgsyn.org

The choice of solvent and base can influence the reaction's efficiency. The reaction is typically performed in a suitable organic solvent, such as dichloromethane itself, which can also serve as the methylene source. orgsyn.org

Reactions Involving Methane Precursors and Organosulfur Compounds

Another approach to synthesizing this compound involves the use of methane precursors and organosulfur compounds. A notable example is the reaction of thiophenol with dichloromethane, where dichloromethane acts as the C1 source. nih.gov This three-component reaction, which can also involve an amine, has been shown to produce this compound in a 40% yield. nih.gov

More recently, a novel method has been developed that utilizes carbon dioxide (CO2) as a C1 source for the synthesis of dithioacetals, including this compound derivatives. acs.org This process involves the selective four-electron reduction of CO2 with thiophenols using a sodium borohydride (B1222165)/iodine system. acs.org This reaction represents a significant advancement in the use of CO2 as a renewable one-carbon feedstock in organic synthesis. Under optimized conditions, the reaction of p-thiocresol with CO2 in the presence of sodium borohydride and iodine in 1,4-dioxane (B91453) at 100°C yielded bis(p-tolylthio)methane (B13711733) in nearly quantitative yield. acs.org The scalability of this method was demonstrated by performing the reaction on a 10 mmol scale, which provided the product in an 80% yield. acs.org

Advanced Synthetic Approaches and Methodological Improvements

Continuous efforts to improve the synthesis of this compound have led to the development of advanced methodologies focusing on optimizing reaction conditions and incorporating principles of green chemistry.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of this compound synthesis. For instance, in the synthesis of bis(indolyl)methane derivatives, a related class of compounds, a model reaction was used to determine the optimal temperature, reaction time, and catalyst amount. tandfonline.com The best results were achieved using 0.1 mmol of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst at 60°C. tandfonline.com Increasing the catalyst amount did not improve the yield, and the absence of the catalyst resulted in a poor yield. tandfonline.com

Similarly, in the CO2-based synthesis of dithioacetals, the amount of iodine was found to be a critical factor. acs.org Increasing the iodine concentration significantly improved the yield of the desired product. acs.org These examples highlight the importance of systematic optimization to achieve high efficiency in the synthesis of this compound and its analogs.

Environmentally Benign and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of environmentally friendly synthetic methods. For the synthesis of thioacetals, several green chemistry approaches have been explored. One such method involves the use of clay-supported ammonium (B1175870) nitrate (B79036) (Clayan) under microwave irradiation for the deprotection of thioacetals, avoiding toxic oxidants and excessive solvent use. univpancasila.ac.id

Another green approach utilizes Fenton-like chemistry (CeBr3–H2O2) for the oxidative desulfurization of thioacetals. rsc.org This method is highly efficient, with reaction times as short as 15 minutes and yields up to 97%. rsc.org It is also highly chemoselective and generates water as the only waste product, aligning with the principles of green chemistry. rsc.org

Furthermore, the use of zeolites as recyclable catalysts has been reported for the synthesis of β-hydroxy sulfides from thiophenol and cyclic carbonates. mobt3ath.com This solvent-free method offers high yields and regioselectivity, demonstrating the potential of heterogeneous catalysis in developing sustainable synthetic protocols. mobt3ath.com The development of green alternatives to traditional reagents, such as oxone-halide and Fenton-halide systems, has also been a focus of research. nih.gov These systems have been successfully employed in various reactions, including the oxidation of thioacetals. nih.gov

Preparation of Functionalized this compound Derivatives

The this compound scaffold can be functionalized to create a variety of derivatives with diverse applications. The lithiation of this compound using n-butyllithium generates a nucleophilic species, bis(phenylthio)methyllithium, which can react with various electrophiles to introduce functional groups. orgsyn.orgacs.org For example, the reaction of bis(phenylthio)methyllithium with acrolein yields 4,4-bis(phenylthio)-1-buten-3-ol. orgsyn.org

The bis(pyrazolyl)methane scaffold, a related structure, can be easily functionalized with thioether moieties. acs.org By reacting substituted bis(pyrazolyl)ketones with functionalized (phenylthio)acetaldehyde, a range of ligands with different steric and electronic properties can be prepared. acs.org This approach allows for the systematic modification of the ligand structure to influence the formation of coordination polymers and other complex architectures. acs.org

The development of methods for preparing functionalized silanes has also been explored, although some limitations exist due to the propensity of certain intermediates to undergo proton abstraction rather than nucleophilic attack. researchgate.net

Below is an interactive data table summarizing the synthesis of various functionalized this compound derivatives and related compounds.

| Product | Reactants | Reagents/Conditions | Yield | Reference |

| This compound | Thiophenol, Dichloromethane | Base | 56-65% | orgsyn.org |

| This compound | Thiophenol, Piperidine, Dichloromethane | - | 40% | nih.gov |

| Bis(p-tolylthio)methane | p-Thiocresol, CO2 | NaBH4, I2, 1,4-dioxane, 100°C | ~99% | acs.org |

| 4,4-Bis(phenylthio)-1-buten-3-ol | This compound, Acrolein | n-Butyllithium | - | orgsyn.org |

| 1-[Bis(phenylthio)methyl]-4-bromobenzene | - | - | 30% | mdpi.com |

| 1-[Bis(phenylthio)methyl]-3-chlorobenzene | - | - | 29% | mdpi.com |

| Benzaldehyde | Arylmethyl thioethers | NCS, fluorobenzene | 75% (gram-scale) | mdpi.com |

| (Phenylmethylene)bis(phenylsulfane) | Arylmethyl thioethers | NCS, fluorobenzene | 31% (gram-scale) | mdpi.com |

Synthesis of Bis(phenylthio)methaneboronic Esters

The preparation of bis(phenylthio)methaneboronic esters provides access to valuable synthetic intermediates that can function as carbanion equivalents. The general approach involves a two-step sequence starting from this compound.

The initial step involves the formation of (phenylthio)methyllithium, which is then reacted with a trialkyl borate, such as trimethyl borate, to form the corresponding boronic acid. researchgate.net This intermediate, bis(phenylthio)methaneboronic acid, is often unstable and prone to decomposition upon storage at room temperature. acs.org

To overcome this instability, the crude boronic acid is immediately converted into stable cyclic boronic esters. acs.org This is achieved by reacting the acid with a suitable diol, such as pinacol, 1,3-propanediol, or 2,2-dimethyl-1,3-propanediol. acs.org The resulting cyclic esters are more robust and can be purified and stored. acs.orgacs.org The reaction to form the initial boronic acid involves cooling the reaction mixture to low temperatures, such as -60 °C, followed by an acidic workup. acs.org

Table 1: Synthesis of Bis(phenylthio)methaneboronic Esters from Bis(phenylthio)methaneboronic Acid

| Diol Reagent | Resulting Boronic Ester |

|---|---|

| Pinacol | 2-(Bis(phenylthio)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 1,3-Propanediol | 2-(Bis(phenylthio)methyl)-1,3,2-dioxaborinane |

| 2,2-Dimethyl-1,3-propanediol | 2-(Bis(phenylthio)methyl)-5,5-dimethyl-1,3,2-dioxaborinane |

Data derived from research on the conversion of unstable bis(phenylthio)methaneboronic acid to stable cyclic esters. acs.org

Synthesis of Halogenated this compound Species

The introduction of halogen atoms to the this compound structure modifies its electronic properties and reactivity. One modern approach to achieve this is through electrochemical fluorination. This method utilizes halogen mediators in ionic liquids to introduce fluorine atoms onto the substrate. While detailed examples specific to this compound are part of broader studies, the methodology presents a pathway for creating fluorinated derivatives. researchgate.net

Another context in which halogenated species related to this structure appear is in elimination reactions. For instance, the synthesis of β,γ-unsaturated bis(phenylsulfonyl)olefins can proceed from a chlorinated bis(phenylsulfonyl)alkane precursor, which is synthesized separately. rsc.org This highlights the role of halogenated intermediates, even when the final target is not the halogenated species itself. The synthesis of halogenated bis(hydroxyphenyl)methanes using agents like bromine and sulfuryl chloride is also a well-established procedure for a related class of compounds. nih.gov

Table 2: Methods for Synthesis of Halogenated Thioacetal Derivatives

| Halogenation Method | Halogenating Agent/Principle | Substrate Class | Resulting Species |

|---|---|---|---|

| Electrochemical Fluorination | Halogen mediators in ionic liquids | This compound | Fluorinated this compound |

| Chemical Halogenation | Sulfuryl Chloride (SO₂Cl₂) | Bis(hydroxyphenyl)methanes | Chlorinated Bis(hydroxyphenyl)methanes |

| Chemical Halogenation | Bromine (Br₂) | Bis(hydroxyphenyl)methanes | Brominated Bis(hydroxyphenyl)methanes |

This table summarizes halogenation methods applicable to or demonstrated on closely related structural analogs. researchgate.netnih.gov

Preparation of Related Organometallic Species

This compound serves as a precursor for various organometallic species, either through the formation of a carbanion on the methylene bridge or by acting as a ligand for transition metals.

A primary example is the generation of bis(phenylthio)methyllithium. This is readily achieved by the deprotonation of this compound using a strong base, typically n-butyllithium (n-BuLi), in an appropriate solvent like tetrahydrofuran (B95107) (THF). acs.orgorgsyn.org The reaction is usually conducted at low temperatures, ranging from -20 °C to -78 °C, to ensure the stability of the resulting deep-yellow lithiated species. orgsyn.org This organolithium reagent is a potent nucleophile used in various carbon-carbon bond-forming reactions. oup.com

Furthermore, this compound functions as a flexible bidentate ligand, coordinating to transition metals through its two sulfur atoms. It has been shown to form coordination polymers with various metal salts. For example:

Silver(I) Complexes : It reacts with silver salts like AgClO₄, AgBF₄, and AgCF₃SO₃ to form one-dimensional coordination polymers. The specific structure and conformation of these polymers can be influenced by the counteranion and the solvent used during crystallization. acs.org

Copper(I) Complexes : With copper(I) halides such as CuI, this compound forms coordination polymers. A notable example is a one-dimensional polymer with a cubane-like [Cu₄I₄] core structure bridged by the this compound ligands. researchgate.net

Rhodium(III) and Iridium(III) Complexes : It can be used in the synthesis of pentamethylcyclopentadienyl (Cp*) complexes of rhodium and iridium, forming species with the general formula [(η⁵-C₅Me₅)MCl₂(η¹-(PhS)₂CH₂)], where the ligand coordinates to the metal center. sigmaaldrich.com

Table 3: Examples of Organometallic Species Derived from this compound

| Metal | Reagents | Reaction Conditions | Resulting Organometallic Species |

|---|---|---|---|

| Lithium | n-Butyllithium | THF, -20 °C to -78 °C | Bis(phenylthio)methyllithium |

| Silver(I) | AgX (X = ClO₄⁻, BF₄⁻, etc.) | Solution Crystallization | 1D Coordination Polymer: [Ag(C₁₃H₁₂S₂)X]n |

| Copper(I) | CuI | Solution Crystallization | 1D Coordination Polymer: [Cu₄I₄(C₁₃H₁₂S₂)₂]n |

| Rhodium(III) / Iridium(III) | [(η⁵-C₅Me₅)MCl₂]₂ (M=Rh, Ir) | Not specified | [(η⁵-C₅Me₅)MCl₂(η¹-(PhS)₂CH₂)] |

Data compiled from studies on the metalation and coordination chemistry of this compound. orgsyn.orgacs.orgresearchgate.netsigmaaldrich.com

Mechanistic Investigations of Bis Phenylthio Methane Reactivity

Role as an Acyl Anion Equivalent and Masked Reagent

One of the most significant applications of bis(phenylthio)methane in organic synthesis is its function as an acyl anion equivalent. thermofisher.comfishersci.atsigmaaldrich.com This reactivity allows for the introduction of a formyl group or a substituted carbonyl group into a molecule, a transformation that is often challenging to achieve directly. The concept of "umpolung" or reactivity inversion is central to this application, where the normal electrophilic character of a carbonyl carbon is reversed to a nucleophilic one.

The key to this compound's role as an acyl anion equivalent lies in the formation of its corresponding carbanion, most commonly bis(phenylthio)methyllithium. This is typically achieved by deprotonation of the acidic methylene (B1212753) protons of this compound using a strong base, such as n-butyllithium in tetrahydrofuran (B95107) (THF). orgsyn.orgresearchgate.net The resulting lithium salt is a stabilized carbanion, where the negative charge is delocalized by the two adjacent sulfur atoms. utk.edu

This carbanionic species is a potent nucleophile and reacts with a wide range of electrophiles, including:

Alkyl halides: To form elongated dithioacetals which can be subsequently hydrolyzed to ketones. researchgate.net

Aldehydes and ketones: To yield α-hydroxy dithioacetals. orgsyn.orgresearchgate.net

Epoxides: The ring-opening of epoxides by bis(phenylthio)methyllithium is a kinetically studied reaction. The presence of additives like hexamethylphosphoramide (B148902) (HMPA) can significantly influence the reaction rate, suggesting the involvement of separated ion pair intermediates. nih.gov

Electron-deficient olefins: In Michael addition reactions. researchgate.net

The table below summarizes the reactivity of bis(phenylthio)methyllithium with various electrophiles.

| Electrophile | Product Type | Reference |

| Alkyl Halides | Dithioacetals | researchgate.net |

| Aldehydes/Ketones | α-Hydroxy Dithioacetals | orgsyn.orgresearchgate.net |

| Epoxides | Ring-opened Products | nih.gov |

| Electron-deficient Olefins | Michael Adducts | researchgate.net |

1,3-Dithiane (B146892) is another widely used acyl anion equivalent. beilstein-journals.org Both this compound and 1,3-dithiane can be deprotonated to form nucleophilic carbanions that react with various electrophiles. However, there are some notable differences and advantages to using this compound in certain synthetic applications. thermofisher.comfishersci.at

One key advantage of this compound is in the preparation of vinyl sulfides. fishersci.atsigmaaldrich.comorgsyn.org The elimination of thiophenol from the adducts of bis(phenylthio)methyllithium can be achieved under mild, essentially neutral conditions, often facilitated by copper(I) reagents. orgsyn.org In contrast, the hydrolysis of 1,3-dithiane derivatives to the corresponding carbonyl compounds can sometimes require harsh conditions, which may not be compatible with sensitive functional groups. researchgate.netbeilstein-journals.org

However, a potential complication with the use of n-butyllithium to deprotonate this compound is the possibility of nucleophilic attack by the butyllithium (B86547) on one of the sulfur atoms, leading to carbon-sulfur bond cleavage. researchgate.netnih.gov This side reaction is less of a concern with 1,3-dithianes.

| Feature | This compound | 1,3-Dithiane | References |

| Acyl Anion Equivalent | Yes | Yes | thermofisher.comfishersci.atbeilstein-journals.org |

| Deprotonation | n-BuLi, NaNH2 | n-BuLi, NaNH2 | orgsyn.orgresearchgate.netresearchgate.net |

| Key Intermediate | Bis(phenylthio)methyllithium | 2-Lithio-1,3-dithiane | orgsyn.orgnih.gov |

| Advantages | Milder conditions for vinyl sulfide (B99878) preparation | Generally less prone to C-S bond cleavage by n-BuLi | fishersci.atorgsyn.orgresearchgate.net |

| Disadvantages | Potential for C-S bond cleavage by n-BuLi | Harsher conditions may be needed for hydrolysis to carbonyls | researchgate.netbeilstein-journals.orgnih.gov |

Radical and Anionic Reaction Pathways

Beyond its role as an acyl anion equivalent, this compound can also participate in reactions involving radical and anionic intermediates. These pathways can be initiated through electrochemical methods or by homolytic cleavage of its chemical bonds.

Electrochemical methods provide a powerful tool for generating reactive species from this compound and its derivatives under controlled conditions. The cathodic reduction of related compounds like bromodifluoromethyl phenyl sulfide has been shown to proceed through both one-electron and two-electron reduction pathways, leading to the simultaneous generation of radical and anionic intermediates. beilstein-journals.orgbeilstein-journals.org These electrochemically generated radicals can then be trapped by various radical acceptors, such as olefins. beilstein-journals.orgresearchgate.net While direct electrochemical studies on this compound are less common, the principles observed with similar sulfur-containing compounds suggest its potential for analogous reactivity. titech.ac.jp

The carbon-sulfur bonds in this compound can undergo homolytic cleavage under certain conditions to generate radical species. rsc.org This process can be initiated by radical initiators or photochemically. For instance, research has shown that related bis(phenylthio)alkanes can undergo reactions initiated by bromine atoms. sci-hub.se The resulting radicals can participate in a variety of transformations, including hydrogen atom abstraction and addition to unsaturated systems. rsc.orgresearchgate.net Theoretical studies and experimental evidence on related organosulfur compounds indicate that homolytic substitution at the sulfur atom is a key step in these radical-mediated processes. rsc.org

Electrophilic and Nucleophilic Activation Modes

This compound can be activated for reaction through both electrophilic and nucleophilic interactions.

In a nucleophilic activation mode, a strong base abstracts a proton from the central methylene group to form the highly nucleophilic bis(phenylthio)methyllithium, as discussed in section 3.1.1. orgsyn.org This carbanion then readily attacks electrophilic centers.

Conversely, in an electrophilic activation mode, the sulfur atoms of this compound can act as nucleophiles or ligands. For example, this compound forms coordination complexes with metal ions like silver(I). sigmaaldrich.com The sulfur atoms can also be attacked by strong electrophiles. However, a more common mode of "electrophilic" activation involves the reaction of its lithiated derivative with electrophiles. A notable example of the differing reactivity of sulfur and selenium analogs is the reaction with butyllithium. While this compound is primarily deprotonated, its selenium counterpart, bis(phenylseleno)methane, undergoes nucleophilic attack at the selenium atom, highlighting the greater electrophilic character of selenium compared to sulfur. nih.gov Oxidation of the sulfur atoms in this compound to sulfoxides or sulfones can also activate the adjacent methylene protons, making them more acidic and facilitating carbanion formation. researchgate.netucl.ac.uk

Mechanistic Aspects of Ligand-Metal Interactions

The reactivity of this compound, a flexible dithioether ligand, in coordination chemistry is characterized by its diverse interactions with metal centers. The nature of the metal, the counter-anion, and the solvent system all play crucial roles in dictating the final structure and dimensionality of the resulting coordination complexes. Mechanistic investigations have revealed that this compound can adopt various coordination modes, leading to a range of molecular and supramolecular architectures.

The fundamental interaction involves the donation of electron density from the sulfur atoms of the phenylthio groups to the metal center, stabilizing the resulting complex. This ligand's structural flexibility, stemming from the methylene bridge between the two sulfur atoms, allows it to act as either a monodentate or a bridging ligand. While chelation to a single metal center to form a four-membered ring is sterically strained and less common, it has been proposed for some complexes. electronicsandbooks.com

Coordination with Palladium(II) and Platinum(II):

Studies with palladium(II) and platinum(II) halides (Cl⁻, Br⁻, I⁻) have shown that this compound typically coordinates in a monodentate fashion. The reaction of this compound with Na₂[PdX₄] or K₂[PtX₄] yields planar trans-[ML₂X₂] complexes, where 'L' is the monodentate dithioether ligand. electronicsandbooks.com In these structures, only one of the two sulfur atoms of the ligand is bonded to the metal center. An insoluble polymeric complex, [Pd(PhSCH₂SPh)Cl₂]ₙ, with trans-bridging dithioether ligands has also been synthesized. electronicsandbooks.com Attempts to force bidentate chelation were generally unsuccessful, with the ligand preferring to act as a bridge between two metal centers or coordinating with only one sulfur atom. electronicsandbooks.com

Table 1: Selected Palladium(II) and Platinum(II) Complexes with this compound

| Metal (M) | Halide (X) | Reactant | Resulting Complex | Coordination Mode |

| Pd | Cl, Br, I | Na₂[PdX₄] | trans-[Pd(PhSCH₂SPh)₂X₂] | Monodentate |

| Pt | Cl, Br, I | K₂[PtX₄] | trans-[Pt(PhSCH₂SPh)₂X₂] | Monodentate |

| Pd | Cl | Na₂[PdCl₄] | [Pd(PhSCH₂SPh)Cl₂]ₙ | Bridging |

Data sourced from research on dithioether complexes. electronicsandbooks.com

Coordination with Silver(I): The Influence of Anions and Solvents

A systematic investigation using various silver(I) salts revealed that even subtle changes in the anion's shape and coordinating ability could lead to different structural outcomes. acs.org For instance, with relatively "spherical" anions like perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻), this compound coordinates to silver(I) to form 1D chains of the type [Ag-ligand-]∞. acs.org In these polymers, the ligand adopts a gauche-trans-gauche conformation. The anions are weakly coordinated to the silver atoms through a single oxygen or fluorine atom, and the 1D chains assemble into 2D layers via weak van der Waals forces. acs.org

Table 2: Effect of Anion and Solvent on Silver(I)-Bis(phenylthio)methane Coordination Polymers

| Silver(I) Salt | Anion | Solvent | Ligand Conformation | Resulting Structure |

| AgClO₄ | ClO₄⁻ | Diethyl Ether | gauche-trans-gauche | 1D chain: [Ag-L-]∞ |

| AgBF₄ | BF₄⁻ | Diethyl Ether | gauche-trans-gauche | 1D chain: [Ag-L-]∞ |

| AgCF₃COO | CF₃COO⁻ | Diethyl Ether | gauche-gauche-gauche | 1D chain: [Ag-L-]∞ |

| AgCF₃SO₃ | CF₃SO₃⁻ | Diethyl Ether | gauche-trans-gauche | 1D chain: [Ag-L-]∞ |

| AgCF₃SO₃ | CF₃SO₃⁻ | Petroleum Ether | - | Two-stranded chain with 16-membered macrocycles |

| AgCF₃CF₂CF₂COO | C₃F₇COO⁻ | Diethyl Ether | - | Double-stranded ladder with 10-membered macrocycles |

Data compiled from studies on silver(I) coordination polymers. acs.org

Solvent-induced supramolecular isomerism has also been observed. When using silver trifluoromethanesulfonate (B1224126) (AgCF₃SO₃), crystallization from diethyl ether yields the expected 1D polymer, but using petroleum ether results in a completely different architecture: a two-stranded chain built from 16-membered macrocyclic units of [Ag₄L₄]. acs.org Further complexity is seen with even longer anions. The heptafluorobutyrate anion (CF₃CF₂CF₂COO⁻) directs the formation of a double-stranded, ladder-like structure based on a repeating 10-membered [Ag₄L₂] macrocycle. acs.org

These findings highlight the dynamic nature of the ligand-metal interactions, where the final supramolecular assembly is a result of a delicate balance between the coordination preference of the metal, the conformational flexibility of the ligand, and the templating effects of the counter-anions and solvent molecules. acs.org

Applications in Advanced Organic Synthesis and Carbon Carbon Bond Formation

Role as a C1 Synthon in Complex Molecule Synthesis

Bis(phenylthio)methane serves as an effective C1 synthon, a chemical entity that provides a single carbon atom to a growing molecule. diva-portal.org This capability is fundamental in organic chemistry for building complex carbon skeletons from simpler precursors. diva-portal.org The methylene (B1212753) group flanked by two phenylthio groups in this compound can be deprotonated to form a nucleophilic carbanion. This carbanion can then react with various electrophiles, effectively inserting a "CH" or "CH2" unit into a target molecule. This strategy is a cornerstone of modern retrosynthetic analysis, where complex molecules are conceptually broken down into simpler, synthetically accessible building blocks. researchgate.net

Synthesis of Dihydroxy Thioethers and Vinyl Sulfides

A significant application of this compound is in the synthesis of dihydroxy thioethers. cookechem.comsigmaaldrich.comsigmaaldrich.com The process typically involves the sequential reaction of the lithiated form of this compound with two different carbonyl compounds. researchgate.net This methodology allows for the controlled construction of diol-containing structures, which are important intermediates in various synthetic pathways. researchgate.net

Furthermore, this compound is a key precursor for the preparation of vinyl sulfides. chemicalbook.comfishersci.caguidechem.com This transformation often involves the reaction of thioacetals with reagents like copper(I) trifluoromethanesulfonate (B1224126). researchgate.netacs.org Vinyl sulfides are themselves valuable synthetic intermediates, participating in a range of carbon-carbon bond-forming reactions.

Construction of Heterocyclic Compounds

The versatility of this compound extends to the synthesis of various heterocyclic compounds, which are core structures in many natural products and pharmaceuticals.

Fused-Ring Systems and Diarylmethane Flavonoids

Research has demonstrated the use of ortho-quinone methide intermediates, which can be generated from precursors related to this compound chemistry, in the synthesis of fused-ring flavonoid systems. rsc.org These reactions, proceeding through an inverse electron-demand Diels-Alder pathway, allow for the construction of complex, polycyclic architectures. rsc.org Additionally, the Michael-type addition of nucleophiles to these intermediates provides access to diarylmethane products, a common motif in flavonoid chemistry. rsc.org

Pyrrolo[2,3-d]pyrimidinylmethanes and Indolylmethanes

This compound chemistry has been implicated in the synthesis of bis(pyrrolo[2,3-d]pyrimidinyl)methanes. These compounds are formed through the reaction of pyrrolo[2,3-d]pyrimidines with aldehydes or ketones, often catalyzed by iodine in an aqueous medium. researchgate.net Similarly, bis(indolyl)methanes can be synthesized through the electrophilic substitution of indoles with aldehydes, a reaction for which this compound-derived intermediates can be relevant. eurjchem.comuc.pt

Formation of Carbon-Carbon Double Bonds and Allylsilanes

This compound plays a role in modern olefination reactions, which are fundamental for creating carbon-carbon double bonds. Titanocene(II)-promoted reactions of 1,1-bis(phenylthio)-2-triorganosilylethanes with carbonyl compounds have been shown to produce allylsilanes in good yields. researchgate.net Allylsilanes are versatile reagents in organic synthesis, known for their ability to react with electrophiles at the γ-carbon, leading to the formation of new carbon-carbon bonds with a shift of the double bond. bac-lac.gc.ca

Utilization in Total Synthesis of Natural Products (e.g., (-)-Rasfonin)

The strategic application of this compound as a C1 synthon is highlighted in the total synthesis of complex natural products. A notable example is the synthesis of (-)-Rasfonin (B1678817), a compound with significant cytotoxic activity against cells dependent on the Ras oncogene. organic-chemistry.org In one synthetic approach, the lithiated species of this compound undergoes a Michael addition with a lactone intermediate, demonstrating the reagent's utility in constructing key fragments of the natural product. purdue.edu This application underscores the importance of this compound in assembling the carbon framework of biologically active molecules. sigmaaldrich.comorganic-chemistry.org

Catalytic Applications in Organic Transformations

While this compound is primarily known as a reagent, its derivatives and related structures are integral to certain catalytic processes. The core utility in this area often stems from the ability of the sulfur atoms to coordinate with metal centers, thereby creating ligands for homogeneous catalysis.

Ruthenium(II) complexes incorporating ligands derived from 1,4-bis(phenylthiomethyl)-1,2,3-triazoles have been synthesized and characterized. researchgate.net These complexes, such as [(η⁶-C₆H₆)RuClL]PF₆, where the ligand (L) coordinates in a bidentate fashion through a sulfur atom and a nitrogen atom of the triazole ring, have demonstrated catalytic activity. researchgate.net Specifically, they have been employed as catalysts for the oxidation of alcohols to their corresponding aldehydes and ketones, and for transfer hydrogenation reactions. researchgate.net The catalytic cycle for these transformations is believed to proceed via a homogeneous pathway. researchgate.net

In a different context, the synthesis of this compound itself can be efficiently catalyzed. Phase-transfer catalysis, employing agents like 18-crown-6 (B118740) or methyltricaprylammonium chloride, has been shown to significantly improve the yield of the reaction between sodium thiophenolate and dibromomethane. kyoto-u.ac.jp For instance, using 18-crown-6 as a catalyst in acetonitrile (B52724) allows for the formation of formaldehyde (B43269) diaryl dithioacetals in very high yields. kyoto-u.ac.jp

Furthermore, boronic esters derived from this compound serve as precursors in reactions that can be considered part of a catalytic cycle. acs.orgacs.org For example, bis(phenylthio)methaneboronic esters can be converted into their corresponding carbanions, which then react with electrophiles. acs.orgacs.org The subsequent transformations can be facilitated by metal catalysts, linking the utility of the this compound core structure to broader catalytic systems like Suzuki-Miyaura couplings. acs.org

The table below summarizes the catalytic systems where this compound or its direct derivatives play a role.

Table 1: Catalytic Systems Involving this compound Derivatives

| Catalyst System | Transformation | Substrate Example | Product Type | Ref. |

|---|---|---|---|---|

| [(η⁶-C₆H₆)RuClL]PF₆ (L = 1,4-bis(phenylthiomethyl)-1,2,3-triazole ligand) | Alcohol Oxidation | Secondary Alcohols | Ketones | researchgate.net |

| [(η⁶-C₆H₆)RuClL]PF₆ (L = 1,4-bis(phenylthiomethyl)-1,2,3-triazole ligand) | Transfer Hydrogenation | Carbonyl Compounds | Alcohols | researchgate.net |

Reagent in Multi-component Reactions and Tandem Processes

This compound is a valuable reagent in complex synthetic sequences, including multi-component reactions (MCRs) and tandem (or cascade) processes. MCRs are highly efficient reactions in which three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. mdpi.com Tandem processes involve two or more sequential reactions that occur in a single pot, often under the same conditions, avoiding the need for isolation of intermediates.

A prominent application of this compound is as an acyl anion equivalent. thermofisher.comfishersci.at Upon deprotonation with a strong base like n-butyllithium, it forms bis(phenylthio)methyllithium. orgsyn.org This nucleophilic intermediate can participate in a variety of tandem sequences. One such sequence involves the addition of bis(phenylthio)methyllithium to aldehydes or ketones, followed by a copper(I)-induced rearrangement of the resulting carbinol. orgsyn.org This process results in a one-carbon ring expansion or chain-insertion, yielding α-phenylthio ketones. orgsyn.org

The conversion of β-phenylthio thioacetals, derived from the reaction of bis(phenylthio)methyllithium and epoxides, into 1-phenylthio- or 2-phenylthio-1,3-butadienes is another example of a tandem process. This transformation is achieved by reacting the thioacetal with two equivalents of copper(I) trifluoromethanesulfonate. orgsyn.org

Table 2: Tandem Reaction of Bis(phenylthio)methyllithium with Epoxides

| Epoxide Substrate | Intermediate Adduct | Final Product after Cu(I) Treatment | Ref. |

|---|---|---|---|

| Acrolein | 4,4-Bis(phenylthio)-1-buten-3-ol | (Z)-1-Phenylthio-1,3-butadiene | orgsyn.org |

In another sophisticated application, enamides bearing a bis(phenylthio)methyl group undergo a 5-exo-selective aryl radical cyclization when treated with tributyltin hydride (Bu₃SnH) and a radical initiator like AIBN. acs.org This initial cyclization is followed by a partial desulfurization in the same pot to afford 1-mono(phenylthio)methyl dihydroisoindoles. The presence of the two phenylthio groups is crucial for directing the cyclization to the 5-exo pathway. acs.org This sequence demonstrates the power of this compound as a functional group that can control the stereochemical outcome of a reaction and then be modified in a subsequent step of a tandem process.

The use of this compound has also been noted in the context of multi-component reactions for the synthesis of complex heterocyclic structures, as evidenced by NMR studies of reaction mixtures. rsc.org These applications highlight the compound's role as a versatile building block for the rapid assembly of molecular complexity.

Coordination Chemistry and Material Science Applications

Ligand Properties in Metal Complexes

Bis(phenylthio)methane's coordination behavior is primarily dictated by the presence of two sulfur donor atoms separated by a methylene (B1212753) bridge. This structural motif enables it to bind to metal centers in various modes, including monodentate, chelating, and bridging fashions, influencing the resulting architecture and properties of the metal complexes.

This compound readily forms coordination complexes with a variety of transition metals. Its interactions with soft metal ions like Silver(I) and Copper(I) are particularly well-documented. acs.orgrsc.org It has also been shown to coordinate with platinum group metals such as Rhodium, Iridium, Ruthenium, and Palladium. sigmaaldrich.comsci-hub.st

With Silver(I) salts, this compound forms a series of coordination polymers. The nature of the counteranion (e.g., ClO₄⁻, BF₄⁻, CF₃COO⁻) and the solvent used during synthesis can significantly influence the final structure of these polymers. acs.orgacs.org For instance, different anions can lead to the formation of either single- or double-stranded polymeric chains. acs.org

In the case of Copper(I), this compound has been utilized in the synthesis of complexes, although detailed structural characterization in the provided abstracts is less prevalent than for Silver(I). rsc.orgsigmaaldrich.com

Complexes with Rhodium and Iridium have also been synthesized. For example, [(η⁵-C₅Me₅)MCl₂(η¹-(PhS)₂CH₂)] where M can be Rhodium or Iridium, showcases the ligand coordinating to these heavier transition metals. sigmaaldrich.com Additionally, Rhodium(I) and Iridium(I) complexes with related bidentate N,N and P,N ligands have been investigated as catalysts. rsc.org

This compound also reacts with Palladium and Platinum salts to form planar trans-[ML₂X₂] complexes, where the dithioether ligand bonds in a monodentate fashion. sci-hub.st An insoluble polymeric complex, [Pd(PhSCH₂SPh)Cl₂]n, with trans-ligand bridges has also been prepared. sci-hub.st Furthermore, a Ruthenium complex, Ru(PhSCH₂SPh)₂Cl₃·EtOH, has been reported. sci-hub.st

Table 1: Examples of this compound Transition Metal Complexes

| Metal Ion | Complex Formula/Description | Reference |

| Silver(I) | 1D-coordination polymers with various anions (ClO₄⁻, BF₄⁻, CF₃COO⁻) | acs.org |

| Rhodium | [(η⁵-C₅Me₅)RhCl₂(η¹-(PhS)₂CH₂)] | sigmaaldrich.com |

| Iridium | [(η⁵-C₅Me₅)IrCl₂(η¹-(PhS)₂CH₂)] | sigmaaldrich.com |

| Palladium | trans-[Pd(PhSCH₂SPh)₂X₂] (X = Cl, Br, I) | sci-hub.st |

| Palladium | [Pd(PhSCH₂SPh)Cl₂]n (polymeric) | sci-hub.st |

| Ruthenium | Ru(PhSCH₂SPh)₂Cl₃·EtOH | sci-hub.st |

| Copper(I) | [Cu₄I₄{μ-PhS₂CH₂SPh}₂]n | sigmaaldrich.com |

As a dithioether ligand, this compound's sulfur atoms act as soft Lewis bases, readily coordinating to soft Lewis acidic metal centers. nih.gov The flexibility of the methylene bridge between the two phenylthio groups allows the ligand to adopt various conformations to accommodate the geometric preferences of the metal ion. This conformational flexibility is a key factor in the formation of diverse supramolecular structures. The S-C-S bond angle and the torsion angles within the ligand backbone can vary significantly upon coordination. acs.org

The interaction between the sulfur lone pairs and the metal d-orbitals is central to the stability of the resulting complexes. This interaction is typical for thioether ligands, which are generally considered weak σ-donors but can participate in π-backbonding with electron-rich metal centers.

Supramolecular Assembly and Coordination Polymer Formation

A significant area of research involving this compound is its use as a building block for supramolecular assemblies and coordination polymers. acs.orgnih.gov The ability of the ligand to bridge two or more metal centers is fundamental to the formation of extended one-, two-, or three-dimensional networks.

With Silver(I) salts, this compound has been shown to form one-dimensional (1D) coordination polymers. acs.orgacs.org The specific architecture of these polymers is highly dependent on the counteranion and the solvent used in their synthesis. For example, different anions can direct the formation of distinct polymeric chains, and solvent-induced supramolecular isomerism has been observed. acs.org These 1D chains can further associate through weaker interactions, leading to more complex supramolecular structures.

The flexibility of the ligand allows for the formation of large macrocyclic repeating units within the polymer chain. For instance, a repeating unit based on a 10-membered Ag₄L₂ macrocycle has been reported. acs.org In some cases, the coordination polymers are described as single- or double-stranded chains. acs.org

Table 2: Supramolecular Structures formed with this compound and Silver(I)

| Anion | Polymer Type | Structural Features | Reference |

| ClO₄⁻ | 1D-coordination polymer | Single-stranded chain | acs.org |

| BF₄⁻ | 1D-coordination polymer | Single-stranded chain | acs.org |

| CF₃COO⁻ | 1D-coordination polymer | Double-stranded chain | acs.org |

| CF₃SO₃⁻ | 1D-coordination polymer | Solvent-induced supramolecular isomerism | acs.org |

Catalytic Activity of Metal Complexes Derived from this compound Ligands

While the catalytic applications of this compound complexes themselves are not extensively detailed in the provided search results, related systems suggest potential utility. For instance, Rhodium(I) and Iridium(I) complexes containing bidentate N,N and P,N ligands have been shown to be effective catalysts for the hydrothiolation of alkynes. rsc.org This suggests that analogous complexes with dithioether ligands like this compound could also exhibit catalytic activity in similar transformations.

Furthermore, Palladium complexes with aminomethylphosphine ligands, which share some structural similarities in terms of being chelating ligands, have been successfully employed as catalysts for the Heck reaction. researchgate.net This opens the possibility for exploring the catalytic potential of Palladium complexes of this compound in C-C bond-forming reactions. The electronic and steric properties of the this compound ligand could influence the activity and selectivity of a metal catalyst in a given reaction.

Theoretical and Computational Studies of Bis Phenylthio Methane Systems

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical methods are instrumental in dissecting the intricate details of electronic structure and chemical bonding within molecules like bis(phenylthio)methane. These analyses go beyond simple structural representations to map electron density distributions, molecular orbitals, and the nature of atomic interactions.

High-level ab initio and Density Functional Theory (DFT) calculations reveal the distribution of electron density, highlighting the influence of the electronegative sulfur atoms and the delocalized π-systems of the phenyl rings. The methylene (B1212753) bridge (-CH₂-) protons are rendered acidic due to the electron-withdrawing nature of the two adjacent phenylthio groups.

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), can be employed to characterize the nature of the chemical bonds. arxiv.org This method analyzes the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at bond critical points (BCPs) to classify interactions as covalent, ionic, or intermediate. In this compound, the C-S and C-H bonds are expected to exhibit characteristics of polar covalent bonds, while the S-C(phenyl) bonds would show significant covalent character with π-delocalization contributing to their stability. nih.govskoltech.ru

The molecular orbitals (MOs) of this compound are central to understanding its chemical reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the sulfur atoms and the phenyl rings, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, capable of accepting electron density in reactions with nucleophiles.

Table 1: Illustrative Topological Parameters from Quantum Chemical Analysis

| Bond | Electron Density at BCP (ρ(r)) | Laplacian of Electron Density (∇²ρ(r)) | Bond Character |

|---|---|---|---|

| C(methylene)-S | Medium | Slightly Negative | Polar Covalent |

| S-C(phenyl) | High | Negative | Covalent with π-character |

| C(phenyl)-C(phenyl) | High | Negative | Covalent (Aromatic) |

| C(methylene)-H | Medium | Slightly Negative | Polar Covalent |

Note: This table presents expected qualitative values based on general principles of QTAIM analysis for similar organic molecules.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

DFT has become a powerful and widely used tool for investigating the mechanisms of chemical reactions, offering a balance between computational cost and accuracy. nih.govresearchgate.net For this compound systems, DFT calculations can map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing detailed mechanistic insights. mdpi.compku.edu.cn

While this compound itself is not a primary catalyst for methane (B114726) C-H activation, its derivatives and metal complexes can be involved in such processes. DFT studies are crucial for understanding the intricate steps of C-H bond breaking, which is a thermodynamically challenging process. nih.govresearchgate.net

Computational studies on various catalysts have shown that C-H activation can proceed through several mechanisms, such as oxidative addition or sigma-bond metathesis. scienceopen.com A typical DFT investigation of such a reaction involving a complex of this compound would involve:

Geometry Optimization: Calculating the lowest-energy structures of the reactants, intermediates, transition states, and products.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This is the point of maximum energy along the reaction coordinate and determines the activation barrier.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Determining the relative free energies (ΔG) and activation free energy barriers (ΔG‡) to assess the thermodynamic and kinetic feasibility of the proposed mechanism. researchgate.net

This compound can form anionic intermediates, particularly by deprotonation of the central methylene group. The resulting carbanion, [PhS-CH-SPh]⁻, is stabilized by the two sulfur atoms and is a key intermediate in various synthetic applications. DFT is used to study the structure and stability of this anion. Calculations can predict its geometry, charge distribution, and the extent of delocalization of the negative charge onto the sulfur atoms and phenyl rings.

Similarly, radical intermediates can be formed, for example, through one-electron oxidation. nih.gov The characterization of these open-shell species is computationally demanding but essential for understanding radical-mediated reaction pathways. DFT calculations, often using unrestricted methods (e.g., UB3LYP), can provide information on:

Spin Density Distribution: Identifying the location of the unpaired electron within the molecule. In a this compound radical cation, the spin density would likely be delocalized over the sulfur atoms and the aromatic rings. chemrxiv.orgchemrxiv.org

Geometric Parameters: Radical formation can lead to significant changes in bond lengths and angles compared to the neutral parent molecule.

Hyperfine Coupling Constants: These values can be calculated and compared with experimental data from Electron Paramagnetic Resonance (EPR) spectroscopy to validate the theoretical model.

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound arises from the rotation around the C-S bonds, leading to several possible conformations (conformers). Understanding the relative energies and populations of these conformers is crucial as they can influence the molecule's reactivity and physical properties. mdpi.com

Computational studies on the simpler analogue, bis(methylthio)methane, have provided significant insights. Gas-phase electron diffraction combined with ab initio calculations showed that bis(methylthio)methane predominantly exists in a gauche,gauche (G+G+) conformation, with a smaller contribution from a gauche,anti (GA) form. soton.ac.uk The G+G+ conformer was found to be more stable by approximately 2.2 kcal/mol. soton.ac.uk A subsequent study using Reverse Monte Carlo modeling of the liquid phase also identified the AG (equivalent to GA) and G+G+ conformers as the most significant contributors. nih.gov

For this compound, the conformational landscape is more complex due to the additional rotational freedom of the phenyl groups. DFT calculations can be used to explore this landscape by systematically rotating the relevant dihedral angles (C-S-C-S) and calculating the energy of each resulting structure. This allows for the identification of local and global energy minima.

Table 2: Calculated Relative Energies of Bis(methylthio)methane Conformers

| Conformer | Symmetry | Dihedral Angles (CSCS) | Relative Enthalpy (ΔH, kcal/mol) |

|---|---|---|---|

| G+G+ | C₂ | ~54°, ~54° | 0.0 (Global Minimum) |

| GA | C₁ | ~74°, ~186° | 2.2 |

Data adapted from gas-phase electron diffraction and ab initio studies on bis(methylthio)methane. soton.ac.uk Similar conformers are expected for this compound.

Intermolecular interactions, such as van der Waals forces and potential π-π stacking between phenyl rings of adjacent molecules, dictate the packing in the solid state and behavior in solution. These non-covalent interactions can be modeled using dispersion-corrected DFT functionals (e.g., B3LYP-D3) to accurately predict crystal structures and binding energies.

Spectroscopic Corroboration of Theoretical Models

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. Spectroscopic techniques provide a powerful means to achieve this. DFT and other quantum chemical methods can predict various spectroscopic properties, which can then be compared with measured spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic and geometric environment of a nucleus. DFT calculations can predict ¹H and ¹³C NMR spectra with reasonable accuracy. By calculating the spectra for different low-energy conformers and comparing them to experimental data, often obtained through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the conformational preferences in solution can be determined. mdpi.com

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of a molecule. The resulting calculated IR and Raman spectra can be compared with experimental spectra to confirm the structure of the molecule and identify characteristic functional groups. The agreement between calculated and observed frequencies, after applying an appropriate scaling factor to account for anharmonicity and basis set limitations, serves as strong evidence for the accuracy of the computed geometry.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This allows for the assignment of observed electronic transitions to specific molecular orbital promotions (e.g., π → π* or n → π* transitions).

When theoretical and experimental data show good agreement, it lends confidence to the computational model's ability to describe other properties that are difficult or impossible to measure experimentally, such as the structures of transient intermediates or transition states. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of bis(phenylthio)methane in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the methylene (B1212753) and phenyl protons. The methylene protons (-S-CH₂-S-) typically appear as a singlet, indicating their chemical equivalence. The phenyl protons, due to their different positions on the aromatic ring (ortho, meta, and para to the thioether linkage), exhibit a more complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for the methylene carbon and the different carbons of the phenyl rings (ipso, ortho, meta, and para). The chemical shift of the methylene carbon is particularly informative, appearing in a characteristic region for carbons situated between two sulfur atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Methylene (-CH₂-) | ~4.2 | ~40 | Singlet (¹H) |

| Phenyl (ortho) | ~7.4 | ~132 | Multiplet (¹H) |

| Phenyl (meta) | ~7.2 | ~129 | Multiplet (¹H) |

| Phenyl (para) | ~7.3 | ~127 | Multiplet (¹H) |

| Phenyl (ipso) | - | ~135 | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: A 2D HMBC experiment would be instrumental in confirming the structural assignments of this compound. ceitec.czlibretexts.org This technique reveals correlations between protons and carbons that are separated by two or three bonds. For instance, a key correlation would be observed between the methylene protons and the ipso-carbon of the phenyl rings, unequivocally establishing the connectivity between the methylene bridge and the phenylthio groups. ceitec.czrsc.org

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on the absorption of infrared radiation by its chemical bonds. scienceasia.org The IR spectrum of this compound displays a series of absorption bands that are characteristic of its functional groups.

Key vibrational modes for this compound include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹.

C=C stretching vibrations: These are characteristic of the aromatic phenyl rings and appear in the 1600-1450 cm⁻¹ region.

C-S stretching vibrations: The carbon-sulfur bond vibrations are generally weaker and appear in the fingerprint region of the spectrum, typically between 800 and 600 cm⁻¹.

CH₂ bending vibrations: The scissoring and rocking modes of the methylene group also give rise to absorptions in the fingerprint region.

The National Institute of Standards and Technology (NIST) database confirms the availability of an IR spectrum for this compound. nist.gov

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₂ Scissoring | ~1420 | Medium |

| C-S Stretch | 800 - 600 | Weak to Medium |

Mass Spectrometry for Molecular Ion Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization mass spectrometry (EI-MS) is commonly employed. In this method, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. youtube.comuni-saarland.dewikipedia.orgyoutube.comlibretexts.orgchemguide.co.ukyoutube.com

The mass spectrum of this compound exhibits a distinct molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular weight (232.36 g/mol ). nist.gov This peak is crucial for confirming the identity and elemental composition of the compound.

The fragmentation pattern provides further structural information. Common fragmentation pathways for thioacetals involve the cleavage of the C-S bonds. For this compound, prominent fragment ions would be expected from the loss of a phenylthio radical (•SPh) or a thiophenol molecule (HSPh), leading to the formation of stable carbocations. The mass spectrum of this compound is available in the NIST and MassBank databases. nist.govmassbank.eu

Interactive Data Table: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 232 | [C₁₃H₁₂S₂]⁺• | Molecular Ion |

| 123 | [C₇H₇S]⁺ | Loss of •SPh |

| 109 | [C₆H₅S]⁺ | Phenylthio cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Definitive Molecular and Crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the molecular and crystal structure.

While this compound is a commercially available solid compound, a definitive single-crystal X-ray structure has not been reported in the crystallographic databases as of the current date. sigmaaldrich.comchemicalbook.com However, the crystal structures of numerous coordination complexes and organic derivatives synthesized from this compound have been determined, demonstrating its utility as a ligand and a building block in supramolecular chemistry. sigmaaldrich.com A crystallographic study of this compound itself would provide invaluable data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed for the detection and characterization of species with unpaired electrons, such as free radicals. cnr.itresearchgate.netucl.ac.uknih.gov this compound, in its ground state, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy would be an indispensable tool for studying radical intermediates that could be generated from this compound under certain reaction conditions. For example, homolytic cleavage of a C-H bond on the methylene bridge or a C-S bond could lead to the formation of carbon-centered or thiyl radicals, respectively. ucl.ac.uknih.govnih.gov

In a hypothetical scenario where a radical initiator abstracts a hydrogen atom from the methylene group of this compound, a carbon-centered radical, •CH(SPh)₂, would be formed. nih.gov EPR spectroscopy could be used to detect this transient species, and the hyperfine coupling constants of its EPR spectrum would provide information about the distribution of the unpaired electron density. Similarly, photolysis or thermolysis of this compound could potentially lead to the formation of phenylthiyl radicals (PhS•), which have characteristic EPR signatures. nih.gov

While no specific EPR studies on radicals derived from this compound have been found, the technique remains highly relevant for investigating the potential radical-mediated chemistry of this compound.

Q & A

What are the standard synthetic protocols for preparing Bis(phenylthio)methane and its coordination polymers?

Level: Basic

Answer:

this compound (phSM) is typically synthesized via nucleophilic substitution reactions, where benzene thiol reacts with dihalomethanes under basic conditions. For coordination polymers, phSM is reacted with silver salts (e.g., AgNO₃ or AgClO₄) in a 1:1 molar ratio in polar solvents like methanol or acetonitrile. The reaction conditions (temperature, solvent, and counterion) significantly influence product formation. For example, [Ag₂(phSM)₃(ClO₄)]ₙ forms a 3D helical network with ClO₄⁻, while AgNO₃ yields a 1D pseudo-helical structure due to NO₃⁻ coordination .

Table 1: Common Synthesis Conditions

| Reagent | Solvent | Product Structure | Reference |

|---|---|---|---|

| AgClO₄ + phSM | Methanol | 3D Helical | |

| AgNO₃ + phSM | Acetonitrile | 1D Pseudo-Helical |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

Level: Basic

Answer:

Key techniques include:

- NMR Spectroscopy : To confirm ligand purity and binding modes (e.g., shifts in ¹H NMR for sulfur-metal coordination).

- X-ray Crystallography : Essential for resolving 3D structures of coordination polymers, particularly to distinguish between 1D, 2D, or 3D architectures .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns (see NIST guidelines for electron ionization spectra) .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, especially for polymers with labile anions like ClO₄⁻ .

How does the choice of anion (e.g., ClO₄⁻ vs. NO₃⁻) influence the structural topology of phSM-based coordination polymers?

Level: Advanced

Answer:

Anion size, coordination ability, and charge distribution dictate structural outcomes. ClO₄⁻, being a weakly coordinating anion, allows phSM to bridge multiple Ag⁺ ions, forming extended 3D networks. In contrast, NO₃⁻ participates in stronger Ag–O bonding, reducing Ag⁺ availability for phSM bridging and limiting structures to 1D chains .

Methodological Insight:

- Use smaller anions (e.g., NO₃⁻) to favor low-dimensional structures.

- Employ bulky anions (e.g., ClO₄⁻) to promote 3D frameworks via steric hindrance minimization.

How can researchers resolve contradictions in reported crystal structures of phSM-metal complexes?

Level: Advanced

Answer:

Contradictions often arise from subtle differences in reaction conditions or characterization methods. To address this:

Reproduce Experiments : Strictly adhere to published protocols (e.g., solvent purity, stoichiometry).

Multi-Technique Validation : Combine X-ray crystallography with PDF (Pair Distribution Function) analysis to detect amorphous phases.

Data Sharing : Deposit raw crystallographic data in repositories like Chemotion or RADAR4Chem for peer validation .

Case Study: Discrepancies in Ag-phSM structures were resolved by re-examining anion coordination modes via EXAFS spectroscopy .

What experimental design principles ensure reproducibility in phSM-based supramolecular studies?

Level: Methodological

Answer:

- Controlled Variables : Document solvent purity, temperature (±0.5°C), and agitation speed.

- Anion Screening : Test multiple counterions (ClO₄⁻, BF₄⁻, PF₆⁻) to identify structural trends.

- Reference Standards : Include known phSM complexes (e.g., [Ag₂(phSM)₃(ClO₄)]ₙ) as benchmarks .

Table 2: Critical Parameters for Reproducibility

| Parameter | Optimal Range | Impact on Outcome |

|---|---|---|

| Reaction Temperature | 20–25°C | Prevents ligand decomposition |

| Solvent Polarity | High (e.g., MeCN) | Enhances ion dissociation |

How should researchers manage and share data for phSM-related studies to comply with FAIR principles?

Level: Advanced

Answer:

- Metadata Standards : Use the Crystallographic Information File (CIF) format for structural data.

- Repositories : Upload datasets to Chemotion (for synthetic details) or nmrXiv (for spectroscopic data) .

- Ethical Citation : Always cite primary sources for synthesis protocols and avoid non-peer-reviewed platforms like .

What strategies mitigate experimental flaws in phSM ligand synthesis?

Level: Methodological

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。